

# N,N-Diethyl- $\beta$ -alanine synthesis and characterization

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## Compound of Interest

Compound Name: 3-(Diethylamino)propanoic acid

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An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl- $\beta$ -alanine

## Authored by: A Senior Application Scientist Abstract

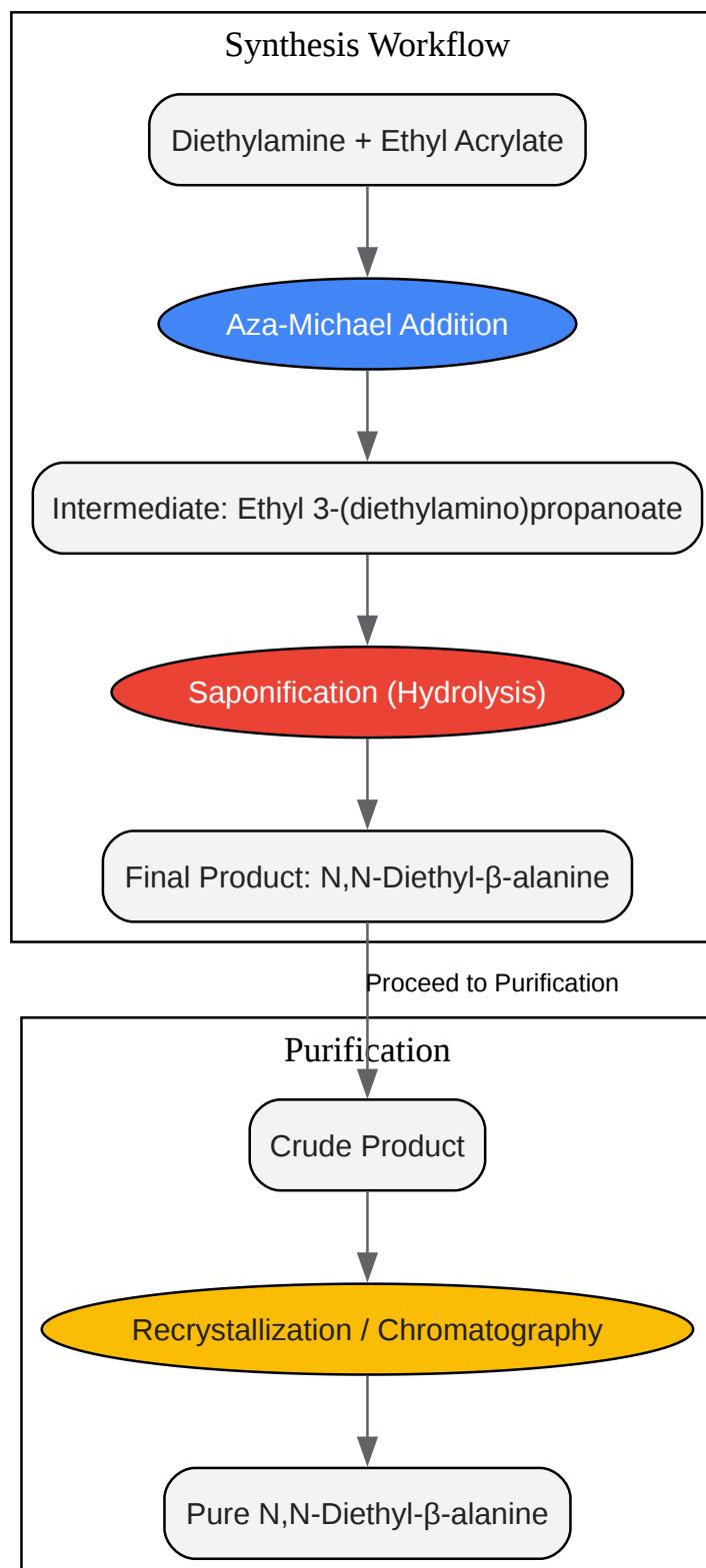
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of N,N-Diethyl- $\beta$ -alanine, a tertiary amino acid derivative.  $\beta$ -amino acids and their N-alkylated analogues are crucial structural motifs in peptidomimetics and pharmacologically active compounds, valued for their ability to induce specific secondary structures in peptides and their enhanced metabolic stability.<sup>[1]</sup> This document delineates a robust two-step synthetic pathway commencing with an aza-Michael addition, followed by ester hydrolysis. We further prescribe a multi-technique analytical workflow for the rigorous structural elucidation and purity confirmation of the final compound, ensuring a self-validating protocol suitable for research and drug development applications.

## Strategic Approach to Synthesis: The Aza-Michael/Hydrolysis Pathway

The synthesis of N,N-Diethyl- $\beta$ -alanine is efficiently achieved through a two-step sequence. The core of this strategy is the formation of the carbon-nitrogen bond via a conjugate addition, a reliable and high-yielding reaction.

- Step 1: Aza-Michael Addition. The synthesis initiates with the 1,4-conjugate addition (aza-Michael reaction) of diethylamine to an  $\alpha,\beta$ -unsaturated ester, specifically ethyl acrylate. This reaction is highly effective for forming  $\beta$ -amino esters from secondary amines.<sup>[2]</sup> The nucleophilic nitrogen of diethylamine attacks the  $\beta$ -carbon of the electron-deficient alkene, driven by the electron-withdrawing nature of the adjacent ester group. This approach is favored for its operational simplicity and typically high yields.<sup>[3]</sup>
- Step 2: Saponification (Ester Hydrolysis). The resulting intermediate, ethyl 3-(diethylamino)propanoate, is then hydrolyzed to the target carboxylic acid. This is a standard saponification reaction, typically conducted under basic conditions (e.g., using sodium hydroxide), followed by acidification to protonate the carboxylate and yield the final product, N,N-Diethyl- $\beta$ -alanine.

This strategic pathway is not only efficient but also utilizes readily available and cost-effective starting materials, making it a practical choice for laboratory-scale synthesis.

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Caption: High-level overview of the synthetic and purification workflow.

# Experimental Protocols

## Synthesis of Ethyl 3-(diethylamino)propanoate (Intermediate)

This protocol details the aza-Michael addition of diethylamine to ethyl acrylate. The reaction can often be performed without a solvent or catalyst, highlighting its efficiency.[\[3\]](#)

### Materials:

- Diethylamine
- Ethyl acrylate
- Round-bottom flask with magnetic stir bar
- Reflux condenser (optional, depending on scale and conditions)
- Rotary evaporator

### Procedure:

- To a round-bottom flask, add diethylamine (1.0 equivalent).
- While stirring, add ethyl acrylate (1.0 to 1.1 equivalents) dropwise. The reaction is often exothermic, so controlled addition is recommended. For larger scales, an ice bath may be used to moderate the temperature.
- Stir the mixture at room temperature. The reaction progress can be monitored by TLC or  $^1\text{H}$  NMR by observing the disappearance of the vinyl protons of ethyl acrylate. Typically, the reaction is complete within 2-3 days at room temperature.[\[2\]](#) Microwave irradiation can significantly shorten this time.[\[4\]](#)
- Once the reaction is complete, remove any unreacted starting materials under reduced pressure using a rotary evaporator.
- The resulting crude oil, ethyl 3-(diethylamino)propanoate, is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

## Synthesis of N,N-Diethyl- $\beta$ -alanine (Final Product)

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid.

### Materials:

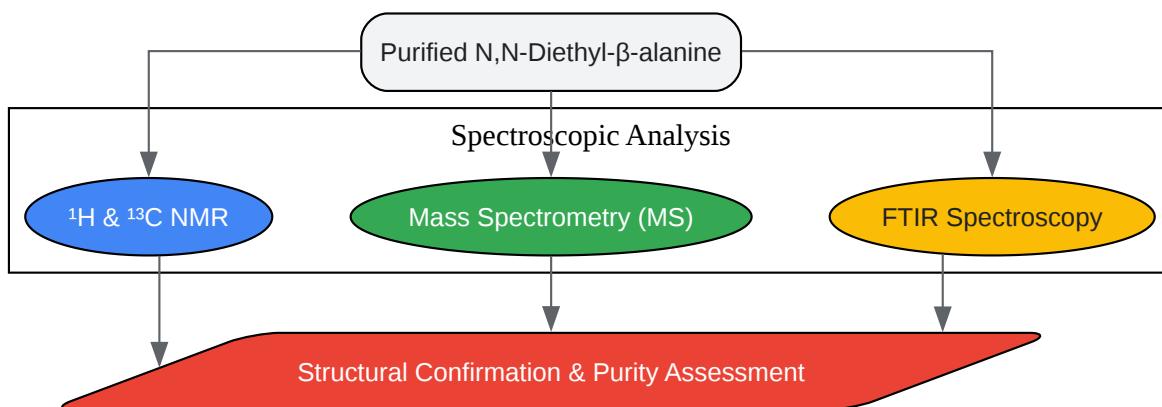
- Ethyl 3-(diethylamino)propanoate (from step 2.1)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol or Water (as solvent)
- Hydrochloric acid (HCl) for acidification
- pH meter or pH paper
- Erlenmeyer flask

### Procedure:

- Dissolve the crude ethyl 3-(diethylamino)propanoate (1.0 equivalent) in a suitable solvent like ethanol or an ethanol/water mixture.
- Add an aqueous solution of NaOH or KOH (1.1 to 1.5 equivalents) to the flask.
- Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting ester.
- Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.
- Dilute the remaining aqueous solution with water. Carefully acidify the solution by dropwise addition of concentrated HCl to a pH of approximately 6-7. The zwitterionic amino acid is least soluble near its isoelectric point.
- Cool the solution in an ice bath to facilitate precipitation of the product.
- Collect the solid product by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.<sup>[5][6]</sup>

# Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N,N-Diethyl- $\beta$ -alanine.



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Caption: Workflow for the analytical characterization of the final product.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as D<sub>2</sub>O or DMSO-d<sub>6</sub>.

- <sup>1</sup>H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. Key expected signals include:
  - A triplet corresponding to the methyl protons (-CH<sub>3</sub>) of the two ethyl groups.
  - A quartet corresponding to the methylene protons (-CH<sub>2</sub>-) of the two ethyl groups, coupled to the methyl protons.
  - Two triplets corresponding to the adjacent methylene protons of the  $\beta$ -alanine backbone (-CH<sub>2</sub>-CH<sub>2</sub>-). The conformational equilibria of the molecule will influence the exact coupling constants.[7]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, confirming the carbon skeleton. Expected signals include those for the carboxyl carbon, the two backbone methylene carbons, and the two distinct carbons of the N-ethyl groups.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

- Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
- Expected Ion: In positive ion mode, the expected molecular ion peak would be  $[\text{M}+\text{H}]^+$ , corresponding to the mass of N,N-Diethyl- $\beta$ -alanine plus a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

- Key Absorptions:
  - A very broad absorption band in the range of  $2500\text{-}3300\text{ cm}^{-1}$  is characteristic of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretches.
  - A strong, sharp absorption band around  $1700\text{-}1725\text{ cm}^{-1}$  corresponds to the C=O (carbonyl) stretch of the carboxylic acid.
  - Absorptions around  $1550\text{-}1630\text{ cm}^{-1}$  may also be present due to the carboxylate anion ( $\text{COO}^-$ ) form if the sample is zwitterionic.<sup>[8][9]</sup>
  - C-H stretching vibrations from the alkyl groups will appear just below  $3000\text{ cm}^{-1}$ .

## Data Summary

The following tables summarize the expected outcomes and data for the synthesis and characterization of N,N-Diethyl- $\beta$ -alanine.

Table 1: Synthesis and Physical Properties

Parameter	Value/Observation	Source
Chemical Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>	[10]
Molecular Weight	145.20 g/mol	[10]
Synthetic Route	Aza-Michael Addition followed by Hydrolysis	[2][11]
Typical Yield	>80% (overall)	-
Appearance	White crystalline solid	[5]

Table 2: Spectroscopic Characterization Data

Technique	Expected Peaks / Values	Rationale	Source
<sup>1</sup> H NMR	Triplets and Quartets for N-ethyl groups; Two triplets for -CH <sub>2</sub> CH <sub>2</sub> - backbone.	Confirms proton environment and connectivity.	[7]
<sup>13</sup> C NMR	Signal ~170-180 ppm (C=O); Signals ~40-60 ppm (C-N); Signals ~10-15 ppm (-CH <sub>3</sub> ).	Confirms carbon skeleton.	[12]
MS (ESI+)	[M+H] <sup>+</sup> peak at m/z ≈ 146.1181	Confirms molecular weight and formula.	[10]
FTIR (cm <sup>-1</sup> )	~2500-3300 (broad, O-H); ~1710 (strong, C=O); ~2970 (C-H stretch).	Confirms presence of carboxylic acid and alkyl functional groups.	[8][9]

## Conclusion

The synthetic and analytical framework presented in this guide provides a reliable and verifiable pathway for producing and characterizing N,N-Diethyl- $\beta$ -alanine. The aza-Michael addition followed by ester hydrolysis is an efficient and robust synthetic strategy. The subsequent characterization workflow, employing a combination of NMR, MS, and FTIR spectroscopy, constitutes a self-validating system that ensures the unambiguous confirmation of the final product's structure and purity. This comprehensive approach is designed to meet the rigorous standards of chemical research and drug development professionals.

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